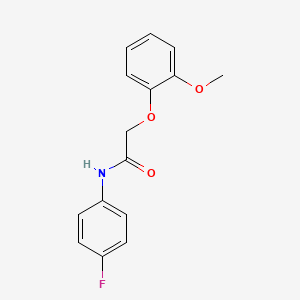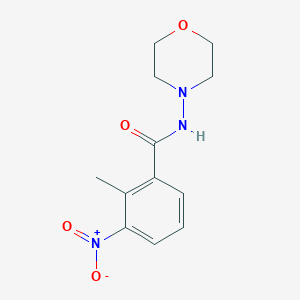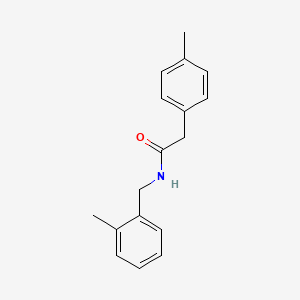
N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide, also known as FMPA, is a synthetic compound that belongs to the class of amide derivatives. It has been widely studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In
Mecanismo De Acción
The exact mechanism of action of N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces cell cycle arrest by downregulating the expression of cyclin-dependent kinases and upregulating the expression of cyclin-dependent kinase inhibitors. It also induces apoptosis by activating caspase-3 and -9. In inflammation, this compound inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB and MAPK pathways. In neurological disorders, this compound reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound reduces the expression of anti-apoptotic proteins and increases the expression of pro-apoptotic proteins. It also inhibits the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In inflammation, this compound reduces the production of reactive oxygen species and nitric oxide, which are involved in tissue damage. It also inhibits the activation of immune cells, such as macrophages and T cells. In neurological disorders, this compound reduces the production of pro-inflammatory cytokines and increases the expression of antioxidant enzymes, which protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability and a short half-life, which can limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for research on N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide. In cancer research, further studies are needed to determine the optimal dosage and administration route for this compound. Combination therapy with other anticancer agents should also be explored. In inflammation, this compound's potential as a treatment for autoimmune diseases should be investigated. In neurological disorders, this compound's potential as a treatment for neurodegenerative diseases should be explored. Further studies are also needed to determine the long-term safety and efficacy of this compound in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields. It has been found to have anticancer, anti-inflammatory, and neuroprotective effects. However, further research is needed to determine its optimal dosage, administration route, and long-term safety and efficacy in vivo. This compound is a promising candidate for further research, and its potential as a therapeutic agent should be further explored.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide involves a multi-step process that starts with the reaction between 4-fluoroaniline and 2-methoxyphenol to obtain the intermediate product 4-fluoro-2-methoxyphenol. This intermediate product is then reacted with chloroacetyl chloride to obtain the final product this compound. The overall yield of this synthesis method is around 60%.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-13-4-2-3-5-14(13)20-10-15(18)17-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYWYAITMBAHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)

![2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5740840.png)
![methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5740846.png)

![3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5740856.png)
![ethyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5740863.png)



![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5740898.png)
![2-[(4-chlorophenyl)thio]-N-(1-propyl-1H-tetrazol-5-yl)acetamide](/img/structure/B5740906.png)

